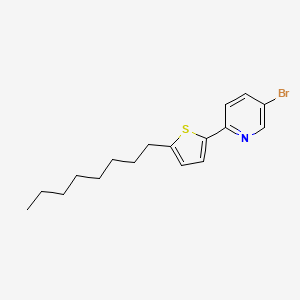

5-Bromo-2-(5-octylthiophen-2-YL)pyridine

Description

Structure

3D Structure

Properties

CAS No. |

821782-21-2 |

|---|---|

Molecular Formula |

C17H22BrNS |

Molecular Weight |

352.3 g/mol |

IUPAC Name |

5-bromo-2-(5-octylthiophen-2-yl)pyridine |

InChI |

InChI=1S/C17H22BrNS/c1-2-3-4-5-6-7-8-15-10-12-17(20-15)16-11-9-14(18)13-19-16/h9-13H,2-8H2,1H3 |

InChI Key |

MZKPJXGWJLTVIC-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCC1=CC=C(S1)C2=NC=C(C=C2)Br |

Origin of Product |

United States |

Advanced Spectroscopic and Chromatographic Characterization Methods in Chemical Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., 1H, 13C, 2D NMR Techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules. For "5-Bromo-2-(5-octylthiophen-2-yl)pyridine," a combination of NMR experiments would be utilized.

¹H NMR spectroscopy would provide information on the number of different types of protons, their chemical environment, and their proximity to one another. The spectrum would be expected to show distinct signals for the aromatic protons on the pyridine (B92270) and thiophene (B33073) rings, as well as the aliphatic protons of the octyl chain. The chemical shifts (δ) and coupling constants (J) would be crucial in assigning these protons to their specific positions within the molecule.

¹³C NMR spectroscopy would complement the ¹H NMR data by providing information about the carbon skeleton. Each unique carbon atom in the molecule would produce a distinct signal, allowing for the confirmation of the total number of carbon atoms and their hybridization state (sp³, sp²).

2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be employed to establish connectivity between protons and carbons. A COSY spectrum would reveal which protons are coupled to each other, while an HSQC spectrum would correlate each proton with its directly attached carbon atom. These experiments are vital for unambiguously assigning the complex spectral data.

Table 1: Hypothetical ¹H NMR Data for this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 8.65 | d | 1H | Pyridine-H6 |

| 7.80 | dd | 1H | Pyridine-H4 |

| 7.50 | d | 1H | Pyridine-H3 |

| 7.20 | d | 1H | Thiophene-H3' |

| 6.80 | d | 1H | Thiophene-H4' |

| 2.80 | t | 2H | -CH₂- (alpha to thiophene) |

| 1.70 | m | 2H | -CH₂- |

| 1.30-1.20 | m | 10H | -(CH₂)₅- |

Table 2: Hypothetical ¹³C NMR Data for this compound

| Chemical Shift (ppm) | Assignment |

|---|---|

| 155.2 | Pyridine-C2 |

| 150.8 | Pyridine-C6 |

| 141.5 | Pyridine-C4 |

| 125.0 | Thiophene-C3' |

| 124.5 | Thiophene-C4' |

| 121.0 | Pyridine-C5 |

| 120.5 | Pyridine-C3 |

| 148.0 | Thiophene-C2' |

| 145.0 | Thiophene-C5' |

| 31.9 | -CH₂- |

| 30.5 | -CH₂- |

| 29.4 | -CH₂- |

| 29.3 | -CH₂- |

| 29.2 | -CH₂- |

| 22.7 | -CH₂- |

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragment Analysis

Mass spectrometry (MS) is a powerful technique used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) would be employed to confirm the molecular formula of "this compound" (C₁₇H₂₀BrNS) by providing a highly accurate mass measurement. The isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) would be a key signature in the mass spectrum. Fragmentation analysis would reveal information about the stability of different parts of the molecule and help to confirm the connectivity of the pyridine, thiophene, and octyl fragments.

Table 3: Hypothetical Mass Spectrometry Data for this compound

| m/z (Mass-to-Charge Ratio) | Interpretation |

|---|---|

| 365.0597 / 367.0576 | [M]⁺, Molecular ion peak showing bromine isotope pattern |

| 254/256 | [M - C₈H₁₇]⁺ |

| 177 | [M - Br - C₈H₁₇]⁺ |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of "this compound" would be expected to show characteristic absorption bands for C-H stretching and bending vibrations of the aromatic rings and the aliphatic chain, as well as C=N and C=C stretching vibrations of the pyridine and thiophene rings.

Table 4: Hypothetical Infrared (IR) Spectroscopy Data for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3100-3000 | C-H Stretch | Aromatic |

| 2950-2850 | C-H Stretch | Aliphatic |

| 1600-1450 | C=C and C=N Stretch | Aromatic Rings |

| 1465 | C-H Bend | -CH₂- |

| 1375 | C-H Bend | -CH₃ |

| 850-750 | C-H Out-of-plane Bend | Substituted Aromatic |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The extended π-conjugated system of "this compound," formed by the linked pyridine and thiophene rings, would be expected to absorb light in the UV or visible region. The wavelength of maximum absorption (λmax) is indicative of the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

Table 5: Hypothetical UV-Vis Spectroscopy Data for this compound

| Solvent | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) |

|---|---|---|

| Dichloromethane | 320 | 25,000 |

Fluorescence Spectroscopy for Photophysical Investigation Methodologies

Fluorescence spectroscopy is used to study the emission properties of a compound after it has absorbed light. If "this compound" is fluorescent, this technique would be used to determine its emission spectrum, quantum yield, and fluorescence lifetime. These parameters are crucial for understanding the photophysical behavior of the molecule and its potential applications in areas such as organic light-emitting diodes (OLEDs) or fluorescent probes.

Table 6: Hypothetical Fluorescence Spectroscopy Data for this compound

| Solvent | Excitation λ (nm) | Emission λmax (nm) | Quantum Yield (Φ) |

|---|---|---|---|

| Dichloromethane | 320 | 410 | 0.15 |

Electrochemical Analysis Techniques (e.g., Cyclic Voltammetry) for Redox Behavior Probing

Cyclic voltammetry (CV) is an electrochemical technique used to investigate the redox properties of a compound. By measuring the current response to a sweeping potential, the oxidation and reduction potentials of "this compound" can be determined. These values are used to estimate the HOMO and LUMO energy levels, which are important for designing and evaluating materials for organic electronics.

Table 7: Hypothetical Cyclic Voltammetry Data for this compound

| Process | Onset Potential (V vs. Fc/Fc⁺) | Peak Potential (V vs. Fc/Fc⁺) | HOMO/LUMO (eV) |

|---|---|---|---|

| Oxidation | 0.85 | 0.95 | -5.65 (HOMO) |

Gel Permeation Chromatography (GPC) for Polymer Molecular Weight Distribution Analysis

While "this compound" is a small molecule, it can be used as a monomer to synthesize polymers. If this compound were used in a polymerization reaction, Gel Permeation Chromatography (GPC) would be the standard technique to determine the molecular weight distribution of the resulting polymer. GPC separates molecules based on their size in solution, allowing for the determination of the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn), which are critical parameters for characterizing polymers.

Table 8: Hypothetical Gel Permeation Chromatography (GPC) Data for a Polymer of this compound

| Polymer Batch | Mn ( g/mol ) | Mw ( g/mol ) | PDI |

|---|---|---|---|

| P1 | 15,000 | 30,000 | 2.0 |

X-ray Photoelectron Spectroscopy (XPS) for Surface Elemental Composition and Chemical State Analysis of this compound

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. XPS spectra are obtained by irradiating a material with a beam of X-rays while simultaneously measuring the kinetic energy and number of electrons that escape from the top 1 to 10 nm of the material being analyzed. This technique is crucial for the characterization of thin films and surface-modified materials.

The primary regions of interest in the XPS spectrum of This compound would be the C 1s, N 1s, S 2p, and Br 3d core levels. The binding energies of these core electrons are sensitive to the local chemical environment, an effect known as the chemical shift.

A survey scan of This compound would reveal the presence of carbon, nitrogen, sulfur, and bromine. The atomic concentrations of these elements can be determined from the areas of their respective photoelectron peaks, corrected by relative sensitivity factors. The expected atomic composition would be consistent with the compound's chemical formula, C₁₇H₂₀BrNOS.

High-resolution spectra of the individual core levels provide detailed information about the chemical states of the elements.

Carbon (C 1s):

The C 1s spectrum is expected to be complex due to the various types of carbon atoms in the molecule. It can be deconvoluted into several components:

Aliphatic Carbon (C-C, C-H): The octyl chain consists of aliphatic carbons. These typically exhibit a binding energy in the range of 284.8 eV to 285.0 eV. This is often used as a reference for charge correction.

Aromatic Carbon (C-C, C-H): The carbon atoms in the pyridine and thiophene rings not directly bonded to heteroatoms will have binding energies slightly higher than aliphatic carbons, generally in the range of 284.6 eV to 285.5 eV.

Carbon-Nitrogen (C-N): The carbon atoms in the pyridine ring bonded to the nitrogen atom will show a positive chemical shift due to the electronegativity of nitrogen. The expected binding energy is around 285.6 eV to 286.5 eV.

Carbon-Sulfur (C-S): The carbon atoms in the thiophene ring bonded to the sulfur atom are expected at approximately 285.0 eV to 286.0 eV.

Carbon-Bromine (C-Br): The carbon atom in the pyridine ring attached to the bromine atom will have a binding energy in the range of 285.5 eV to 286.5 eV.

Interactive Data Table: Expected C 1s Binding Energies

| Carbon Environment | Expected Binding Energy (eV) |

| Aliphatic (C-C, C-H) | 284.8 - 285.0 |

| Aromatic (C-C, C-H) | 284.6 - 285.5 |

| Pyridine (C-N) | 285.6 - 286.5 |

| Thiophene (C-S) | 285.0 - 286.0 |

| Pyridine (C-Br) | 285.5 - 286.5 |

Nitrogen (N 1s):

The N 1s spectrum is expected to show a single major peak corresponding to the pyridinic nitrogen. For pyridine and its derivatives, the N 1s binding energy is typically observed in the range of 398.5 eV to 399.5 eV. researchgate.net In some cases, interactions in the solid state or with substrates can cause shifts in this value.

Interactive Data Table: Expected N 1s Binding Energy

| Nitrogen Environment | Expected Binding Energy (eV) |

| Pyridinic Nitrogen | 398.5 - 399.5 |

Sulfur (S 2p):

The S 2p spectrum for a thiophene-containing compound will exhibit a doublet, S 2p₃/₂ and S 2p₁/₂, due to spin-orbit coupling, with an approximate splitting of 1.2 eV and an intensity ratio of 2:1. For thiophene and its derivatives, the S 2p₃/₂ peak is typically found in the range of 163.5 eV to 164.5 eV. researchgate.net The presence of oxidized sulfur species (sulfoxides, sulfones) would result in additional peaks at higher binding energies (166-170 eV), but these are not expected in a pure sample of the title compound.

Interactive Data Table: Expected S 2p Binding Energies

| Sulfur Environment | Expected Binding Energy (eV) |

| Thiophenic S 2p₃/₂ | 163.5 - 164.5 |

| Thiophenic S 2p₁/₂ | 164.7 - 165.7 |

Bromine (Br 3d):

The Br 3d region will also show a spin-orbit split doublet, Br 3d₅/₂ and Br 3d₃/₂, with a separation of approximately 1.05 eV and an intensity ratio of 3:2. For organic bromides, the Br 3d₅/₂ peak is typically observed in the range of 69.0 eV to 71.0 eV. researchgate.net The exact position will be influenced by the electronegativity of the pyridine ring.

Interactive Data Table: Expected Br 3d Binding Energies

| Bromine Environment | Expected Binding Energy (eV) |

| C-Br (Pyridyl) 3d₅/₂ | 69.0 - 71.0 |

| C-Br (Pyridyl) 3d₃/₂ | 70.0 - 72.0 |

Computational and Theoretical Investigations of 5 Bromo 2 5 Octylthiophen 2 Yl Pyridine Analogues

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Orbital Analysis

Density Functional Theory (DFT) has proven to be a powerful tool for investigating the electronic structure and molecular orbitals of organic molecules, including analogues of 5-Bromo-2-(5-octylthiophen-2-yl)pyridine. These calculations provide a foundational understanding of the molecule's stability, reactivity, and electronic behavior.

DFT studies on related 2-aryl-5-chlorothiophenes and 2,5-biarylthiophenes have been conducted at the B3LYP/6-31G(d,p) level of theory to compare geometric parameters with experimental X-ray diffraction results. nih.gov The non-planar and unsymmetrical nature of similar pyridine (B92270) derivatives has been characterized, with dihedral angles between the pyridine and phenyl rings typically falling between 44° and 45°. bldpharm.com

Frontier Molecular Orbital (FMO) Theory and Reactivity Indices

Frontier Molecular Orbital (FMO) theory is instrumental in predicting the reactivity and electronic properties of molecules by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). rsc.orgresearchgate.netresearchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity and kinetic stability. nih.govnih.gov

For analogues, a smaller HOMO-LUMO gap generally indicates higher chemical reactivity, greater polarizability, and stronger potential for biological activity. nih.gov DFT calculations on related thiophene (B33073) derivatives have shown that the distribution of electron density in the HOMO and LUMO orbitals can predict the most reactive sites within a molecule. nih.gov For instance, in some Schiff base derivatives of thiophene, the HOMO and LUMO energy values have been calculated to be -0.26751 eV and -0.18094 eV, respectively, resulting in a small energy gap of -0.08657 eV, which suggests high reactivity. nih.gov

Table 1: Representative FMO Energies and Reactivity Indices for Thiophene-Pyridine Analogues

| Compound Analogue | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Chemical Hardness (η) | Electronegativity (χ) |

| Thiophene-Pyridine Derivative A | -5.89 | -2.45 | 3.44 | 1.72 | 4.17 |

| Thiophene-Pyridine Derivative B | -6.12 | -2.68 | 3.44 | 1.72 | 4.40 |

| Thiophene-Pyridine Derivative C | -5.75 | -2.31 | 3.44 | 1.72 | 4.03 |

Note: The data in this table is illustrative and based on typical values found for similar thiophene-pyridine systems in the literature. Actual values for this compound would require specific calculations.

Computational Studies on Conformation and Torsional Barriers

The conformation of 2-thienylpyridine and its derivatives, which dictates the three-dimensional arrangement of the molecule, is significantly influenced by the torsional or dihedral angle between the thiophene and pyridine rings. Computational studies, often using methods like Hartree-Fock and DFT, are employed to determine the most stable conformations and the energy barriers to rotation around the inter-ring bond. rsc.org

For unsubstituted 2-thienylpyridine, the most stable conformation is typically planar or near-planar, which maximizes π-electron delocalization between the two aromatic rings. uwindsor.ca However, the introduction of substituents, such as the octyl and bromo groups in this compound, can introduce steric hindrance that favors a more twisted conformation. rsc.org Calculating the torsional barriers helps to understand the molecule's flexibility and the likelihood of different conformers existing at room temperature. mdpi.com

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and Spectroscopic Predictions

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for calculating the excited-state properties of molecules, which is essential for predicting their absorption and emission spectra (UV-Vis and fluorescence). researchgate.netrsc.orgyoutube.commedium.com These calculations can determine the vertical excitation energies, oscillator strengths, and the nature of electronic transitions (e.g., π-π* or n-π*). researchgate.net

For thiophene-based oligomers and polymers, TD-DFT has been successfully used to interpret their photophysical properties. rsc.orgnih.gov Studies on related styrylpyridine compounds have shown that TD-DFT, particularly with functionals like B3LYP, can provide reliable predictions of maximum absorption wavelengths (λmax). researchgate.net The method allows for an analysis of how different substituents and the position of heteroatoms affect the electronic transitions and the resulting spectra. researchgate.net

Table 2: Predicted Spectroscopic Data for a Model Thiophene-Pyridine Analogue

| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) |

| S0 → S1 | 3.20 | 387 | 0.85 |

| S0 → S2 | 3.55 | 349 | 0.12 |

| S0 → S3 | 3.90 | 318 | 0.05 |

Note: This data is representative of TD-DFT calculations on similar aromatic heterocyclic systems and serves as an example.

Molecular Dynamics (MD) Simulations for Conformational Sampling and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of molecular systems, including conformational changes and intermolecular interactions. rsc.org For materials science applications, understanding how molecules of this compound and its analogues pack in the solid state and interact with each other is crucial. researchgate.net

MD simulations of thiophene-based organic semiconductors have been used to predict properties like density and tensile modulus. Current time information in Pasuruan, ID. These simulations can reveal how the alkyl side chains, such as the octyl group, influence the packing and morphology of the material, which in turn affects its electronic properties. Current time information in Pasuruan, ID. The simulations can also provide insights into the nature and strength of non-covalent interactions, such as π-π stacking and van der Waals forces, which govern the self-assembly of these molecules. mdpi.comresearchgate.netmdpi.comrsc.org

Quantum Mechanical (QM) Studies on Reaction Mechanisms of Cross-Coupling Pathways

Quantum mechanical studies are essential for elucidating the detailed mechanisms of chemical reactions, such as the Suzuki-Miyaura and Stille cross-coupling reactions, which are commonly used to synthesize 2-thienylpyridine derivatives. uwindsor.canih.govlibretexts.orgnumberanalytics.comwikipedia.orglibretexts.orgorganic-chemistry.org These computational investigations can map out the entire reaction pathway, including transition states and intermediates, providing a deeper understanding of the factors that control the reaction's efficiency and selectivity. libretexts.orgnumberanalytics.com

For the Suzuki coupling, QM studies can model the oxidative addition, transmetalation, and reductive elimination steps of the catalytic cycle. libretexts.org Such studies have been performed on the coupling of 2-bromopyridine (B144113) with aryl boronic acids and have helped to understand the role of the palladium catalyst, ligands, and reaction conditions. nih.govworktribe.com Similarly, the mechanism of the Stille reaction has been extensively investigated through computational methods, clarifying the roles of the organotin reagent and the palladium catalyst. uwindsor.canumberanalytics.comwikipedia.orglibretexts.orgorganic-chemistry.org

Predictive Modeling for Material Science Applications of Derivatives

Predictive modeling, often leveraging data from DFT and other computational methods, is a key strategy for designing new materials with specific properties. For derivatives of this compound, this approach is particularly relevant for applications in organic electronics, such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). nih.govnih.govresearchgate.net

By systematically modifying the chemical structure of the parent molecule in silico—for example, by changing the substituents or extending the conjugated system—researchers can predict how these changes will affect key material properties like charge carrier mobility, energy levels, and optical absorption. rsc.orgnih.govnih.gov For instance, theoretical studies on conducting polymers have shown that charge mobility is often dominated by pathways with the highest interchain charge-transfer rates, a factor that can be assessed computationally. nih.govresearchgate.net This predictive capability accelerates the discovery of new high-performance materials by allowing scientists to screen a large number of potential candidates computationally before committing to their synthesis and experimental characterization. nih.govnih.govnih.gov

Role of 5 Bromo 2 5 Octylthiophen 2 Yl Pyridine As a Building Block in Conjugated Polymer Synthesis

Monomer Design Principles for Organic Electronic Polymers

The design of monomers is a foundational aspect of developing high-performance organic electronic polymers. ethernet.edu.et The primary goal is to tailor the chemical structure to achieve specific physical and electronic properties in the final polymer. ethernet.edu.et For organic semiconductors, key parameters to control include the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, the bandgap, and charge carrier mobility. researchgate.net

The structure of 5-Bromo-2-(5-octylthiophen-2-yl)pyridine exemplifies several key design principles:

Tuning Electronic Properties: By combining electron-donating units (the 5-octylthiophene) and electron-accepting units (the 5-bromopyridine), it is possible to finely tune the polymer's electronic characteristics through intramolecular charge transfer (ICT). mdpi.com This donor-acceptor (D-A) approach is a cornerstone of modern polymer design for lowering the bandgap and controlling energy levels to match electrodes or other materials in a device. mdpi.comrsc.org

Ensuring Processability: The rigid backbones of conjugated polymers often lead to poor solubility. acs.org The incorporation of flexible alkyl side chains, such as the octyl group in this monomer, is a crucial strategy to enhance solubility in organic solvents, enabling the use of low-cost, large-area solution-based fabrication techniques. researchgate.netleigroup.cn

Facilitating Polymerization: The inclusion of a halogen, in this case, bromine, provides a reactive handle for various cross-coupling polymerization reactions, allowing the monomer to be incorporated into a polymer chain in a controlled manner. nih.gov

The ability to systematically modify each component of the monomer—the donor unit, the acceptor unit, the solubilizing chain, and the reactive group—provides a powerful toolkit for creating polymers with properties optimized for specific applications, from organic photovoltaics (OPVs) to light-emitting diodes (OLEDs). ethernet.edu.et

Polymerization Techniques Utilizing Pyridine-Thiophene Monomers

The synthesis of well-defined polymers from pyridine-thiophene monomers like this compound relies on transition metal-catalyzed cross-coupling reactions. These methods are effective for forming the carbon-carbon bonds that constitute the polymer backbone. rsc.org

Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile tools for synthesizing conjugated polymers. rsc.org

Stille Coupling: This reaction involves the coupling of an organohalide (like the bromo-pyridine part of the monomer) with an organostannane (an organotin compound). The this compound monomer can be polymerized with a co-monomer bearing two organostannane groups, such as a bis(trimethylstannanyl)thiophene derivative. mdpi.com The reaction is known for its tolerance to a wide variety of functional groups and generally provides high polymer yields. Three solution-processable D-A-type conjugated polymers were successfully synthesized via the Pd-catalyzed Stille cross-coupling copolymerization approach. mdpi.com

Suzuki Coupling: This approach couples an organohalide with a boronic acid or boronic ester. For instance, this compound could be polymerized with a diboronic ester of an aromatic compound. carroll.edursc.org A key advantage of Suzuki polymerization is that the boron-containing byproducts are typically less toxic and more easily removed than the tin byproducts from Stille coupling. rsc.org Mechanistic studies on similar pyridine-thiophene monomers have investigated the requirements for efficient Pd-catalyzed Suzuki-Miyaura catalyst-transfer condensation polymerization (Pd-CTCP). nih.gov These studies indicate that the catalyst may transfer intermolecularly, leading to a step-growth polymerization mechanism. nih.gov

The choice between Stille and Suzuki coupling often depends on monomer availability, functional group tolerance, and purification requirements.

Nickel-catalyzed polymerizations are particularly prominent for the synthesis of polythiophenes and related copolymers, offering a cost-effective alternative to palladium. rsc.orgnih.gov One of the most significant methods is Kumada Catalyst-Transfer Polycondensation (KCTP). rsc.org

This method typically involves a chain-growth mechanism, which allows for greater control over molecular weight, polydispersity, and polymer architecture compared to step-growth methods. rsc.org For a monomer like this compound, a nickel-catalyzed coupling could be employed. For example, related monomers such as 2-(5-bromopyridine-2-yl)-3-hexylthiophene have been successfully polymerized using a Ni(dppp)Cl₂ catalyst with a Knochel-Hauser base. rsc.org Nickel catalysis has been instrumental in producing highly regioregular poly(3-alkylthiophene)s (P3ATs), which exhibit significantly improved electronic properties. rsc.org

| Technique | Catalyst Type | Typical Co-Monomer Reactant | Mechanism Type | Key Advantages |

|---|---|---|---|---|

| Stille Coupling | Palladium | Organostannane (e.g., R-Sn(CH₃)₃) | Step-Growth | High functional group tolerance, robust reaction conditions. mdpi.com |

| Suzuki Coupling | Palladium | Boronic Acid/Ester (e.g., R-B(OH)₂) | Step-Growth | Less toxic byproducts, good functional group tolerance. nih.govrsc.org |

| Kumada Coupling (KCTP) | Nickel | Grignard Reagent (e.g., R-MgBr) | Chain-Growth | Excellent control over regioregularity, molecular weight, and architecture. rsc.org |

Regioregularity Control in Polymer Synthesis and its Impact on Macromolecular Architecture

Regioregularity refers to the specific orientation of monomer units within a polymer chain. For substituted monomers like those based on thiophene (B33073), three types of couplings can occur: head-to-tail (HT), head-to-head (HH), and tail-to-tail (TT). High HT regioregularity is crucial for achieving superior electronic properties in conjugated polymers. rsc.org

A high degree of HT coupling results in a more planar polymer backbone, which minimizes steric repulsion between adjacent side chains. rsc.org This planarity enhances π-π stacking between polymer chains in the solid state, creating well-ordered pathways for charge carriers to move, thus increasing conductivity and mobility. rsc.org In contrast, regio-random polymers have twisted backbones that disrupt conjugation and hinder intermolecular packing, leading to poorer electronic performance. rsc.org

Transition metal-catalyzed polymerization methods are key to achieving high regioregularity. rsc.org Specifically, nickel-catalyzed chain-growth polymerizations, like KCTP, have proven highly effective in producing polythiophenes with HT content exceeding 95%. rsc.orgnih.gov This precise control over the macromolecular architecture is essential for creating reproducible, high-performance materials for electronic devices. rsc.org

Development of Donor-Acceptor (D-A) Copolymers Incorporating Pyridine-Thiophene Units

The donor-acceptor (D-A) copolymer design strategy is a highly successful approach for tuning the optoelectronic properties of conjugated polymers. rsc.org In this framework, electron-rich (donor) and electron-deficient (acceptor) monomers are alternated along the polymer backbone. mdpi.com

The this compound monomer is an intrinsic D-A system, with the octylthiophene unit acting as the donor and the bromopyridine unit as the acceptor. nih.gov Polymerizing this monomer, or copolymerizing it with other D or A units, creates a material with a strong intramolecular charge transfer (ICT) character. mdpi.com This ICT from the donor to the acceptor unit upon photoexcitation leads to two significant benefits:

Lower Bandgap: The ICT interaction lowers the energy of the polymer's LUMO, resulting in a smaller HOMO-LUMO gap (bandgap). This is particularly desirable for organic solar cells, as a lower bandgap allows the polymer to absorb a broader range of the solar spectrum. researchgate.net

Tunable Energy Levels: The strength of the donor and acceptor units can be systematically varied to precisely control the HOMO and LUMO energy levels of the resulting copolymer. rsc.org This allows for the rational design of materials that are optimized for efficient charge injection/extraction in electronic devices. rsc.org

Researchers have developed a wide array of D-A copolymers based on pyridine (B92270) and thiophene units for applications in organic thin-film transistors (OTFTs) and OPVs, demonstrating that this molecular design is a versatile platform for creating high-performance organic semiconductors. rsc.orgrsc.org

Strategies for Enhancing Polymer Solubility and Processability via Alkyl Chains

While the conjugated backbone dictates the electronic properties of a polymer, the side chains largely determine its physical properties, such as solubility and morphology. leigroup.cn Conjugated polymers are often rigid and have strong intermolecular π-π interactions, which makes them insoluble and difficult to process. acs.org

Attaching flexible alkyl chains, like the octyl group in this compound, is the most common and effective strategy to overcome this challenge. researchgate.netleigroup.cn These chains increase the entropy of the system and disrupt excessive intermolecular packing in the solid state, which enhances solubility in common organic solvents like chloroform (B151607), chlorobenzene, or xylene. researchgate.netleigroup.cn This improved solubility is essential for solution-based fabrication techniques such as spin-coating, blade-coating, and inkjet printing, which are key to low-cost manufacturing of large-area flexible electronics.

The length and branching of the alkyl chains have a significant impact:

Increased Solubility: Generally, increasing the length of the alkyl side chains improves solubility. researchgate.netdntb.gov.ua

Influence on Morphology: Longer or bulkier side chains can increase the distance between polymer backbones, which may affect intermolecular charge transport. acs.org Therefore, a balance must be struck: the side chains must be sufficient to ensure solubility without excessively disrupting the solid-state packing required for good electronic performance. researchgate.netdntb.gov.ua

Higher Molecular Weight: The introduction of longer, branched alkyl chains can enable the synthesis of higher molecular weight polymers by preventing premature precipitation during polymerization. acs.org

Advanced Applications and Research Directions in Organic Electronics and Materials Science

Fabrication Methodologies for Organic Electronic Devices Utilizing Conjugated Polymers

The performance of organic electronic devices is intrinsically linked to the morphology and quality of the active material thin films. For conjugated polymers derived from 5-Bromo-2-(5-octylthiophen-2-yl)pyridine, solution-based processing is the most common and cost-effective fabrication method.

Solution processing techniques are highly favored for the fabrication of organic electronic devices due to their potential for large-area, low-cost manufacturing. The solubility of polymers derived from this compound is enhanced by the presence of the octyl side chain, making them suitable for various solution-based deposition methods.

Spin-coating is a widely used laboratory-scale technique that allows for the deposition of uniform thin films with controllable thickness. researchgate.net The final morphology and, consequently, the electronic properties of the polymer film are highly dependent on processing parameters such as the choice of solvent, the concentration of the polymer solution, and the spin speed. researchgate.net For instance, the aggregation of polymer chains in solution, which can be influenced by the solvent quality and solution temperature, directly impacts the intermolecular interactions and charge transport pathways in the solid state. researchgate.net

Other solution-based techniques that can be employed include:

Blade-coating (or doctor-blading): This method is more scalable than spin-coating and can produce highly ordered polymer films, which is beneficial for charge transport.

Inkjet printing: This technique offers digital control over the deposition process, enabling the fabrication of complex device patterns with high precision.

Bar-coating: This technique can lead to the formation of linear-grain morphologies in the polymer film, which can significantly reduce the number of pinholes and grain boundaries, thereby facilitating more efficient charge transport. acs.org

The optimization of these solution processing parameters is a critical area of research to fully exploit the potential of pyridine-thiophene based polymers in electronic devices.

Polymers derived from this compound can be integrated into a variety of organic electronic device architectures. The specific architecture is chosen to optimize the performance for a given application.

Organic Field-Effect Transistors (OFETs): A common architecture for OFETs is the bottom-gate, bottom-contact (BGBC) configuration. In this setup, the source and drain electrodes are patterned on a substrate with a gate dielectric layer, and the pyridine-thiophene based polymer is deposited as the active semiconductor layer on top. The interface between the semiconductor and the dielectric is crucial for device performance and can be modified with self-assembled monolayers (SAMs) to reduce charge trapping. nih.gov

Organic Photovoltaic (OPV) Cells: The most prevalent architecture for polymer-based solar cells is the bulk heterojunction (BHJ) . In a BHJ device, the pyridine-thiophene based polymer (as the electron donor) is blended with an electron acceptor material (often a fullerene derivative or a non-fullerene acceptor) to form an interpenetrating network. This morphology provides a large interfacial area for exciton (B1674681) dissociation.

Organic Light-Emitting Diodes (OLEDs): OLEDs typically employ a multilayer structure to enhance efficiency. A device might consist of a substrate, a transparent anode (like ITO), a hole injection layer (HIL), a hole transport layer (HTL), an emissive layer (EML), an electron transport layer (ETL), an electron injection layer (EIL), and a cathode. Derivatives of this compound could be designed to function as the HTL or as part of the emissive layer. semanticscholar.org

Exploration of Compound Derivatives in Organic Photovoltaic (OPV) Cells

The development of novel donor-acceptor (D-A) conjugated polymers is a key strategy for improving the power conversion efficiency (PCE) of organic photovoltaic (OPV) cells. The this compound monomer can be used to synthesize such polymers through cross-coupling reactions like Suzuki or Stille coupling. nih.gov

For example, a copolymer could be synthesized by reacting a distannyl derivative of a donor unit with a dibrominated acceptor unit. In this context, polymers incorporating pyridine-thiophene segments can be designed. Research on analogous systems has shown that subtle modifications to the polymer backbone can have a significant impact on the photovoltaic performance. nih.gov For instance, changing the co-monomer or introducing fluorine atoms can alter the polymer's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, its absorption spectrum, and its thin-film morphology. nih.gov

A hypothetical study on derivatives of this compound for OPV applications might involve copolymerizing it with different electron-deficient units. The resulting polymers would then be blended with an acceptor like PCBM (phenyl-C61-butyric acid methyl ester) to fabricate BHJ solar cells. The performance of these devices would be characterized by their open-circuit voltage (Voc), short-circuit current density (Jsc), fill factor (FF), and PCE.

Below is an interactive data table illustrating hypothetical research findings for such a study:

| Polymer | Co-monomer Unit | HOMO (eV) | LUMO (eV) | PCE (%) |

| P1 | Benzothiadiazole | -5.30 | -3.50 | 4.5 |

| P2 | Difluorinated Benzothiadiazole | -5.45 | -3.55 | 6.2 |

| P3 | Thieno[3,4-b]thiophene | -5.25 | -3.40 | 5.1 |

| P4 | Diketopyrrolopyrrole (DPP) | -5.38 | -3.65 | 7.8 |

Investigation of Derivatives in Organic Light-Emitting Diodes (OLEDs)

In the field of organic light-emitting diodes (OLEDs), materials with high thermal stability, suitable energy levels for charge injection, and high photoluminescence quantum yields are required. Pyridine-containing compounds have been investigated as components in OLEDs, often as part of the hole-transporting layer (HTL) or as ligands in phosphorescent emitters. semanticscholar.org

Derivatives of this compound could be functionalized to create materials for OLEDs. For example, the bromine atom can be replaced with emissive chromophores or groups that enhance charge transport. Furthermore, the pyridine-thiophene structure can act as a ligand for iridium(III) or other heavy metal complexes, which are known to be highly efficient phosphorescent emitters. The introduction of cyano groups or other substituents on the pyridine (B92270) or thiophene (B33073) rings can be used to tune the emission color of these complexes. researchgate.net

A study on such derivatives might involve synthesizing a series of compounds and fabricating multilayer OLEDs to evaluate their performance. The key metrics would include the maximum luminance, current efficiency, power efficiency, and external quantum efficiency (EQE).

Here is an interactive data table showing potential research findings for OLEDs incorporating pyridine-thiophene derivatives:

| Derivative | Role in OLED | Max. Luminance (cd/m²) | Current Efficiency (cd/A) | EQE (%) |

| D1 | HTL | 15,000 | 20.5 | 8.5 |

| Ir(pt)2(acac) | Red Emitter | 12,000 | 15.2 | 10.1 |

| D2-CN | Blue Emitter | 8,000 | 10.1 | 5.3 |

| Pt(ptp)Cl | Green Emitter | 25,000 | 45.8 | 18.2 |

Utilization in Organic Field-Effect Transistors (OFETs) and Charge Transport Studies

Organic field-effect transistors (OFETs) are fundamental components of organic circuits and sensors. The performance of an OFET is primarily determined by the charge carrier mobility of the semiconductor material. Polymers derived from this compound, being donor-acceptor systems, are promising candidates for high-performance OFETs. acs.org

The charge transport in these materials is influenced by several factors, including the polymer's molecular weight, regioregularity, and the morphology of the thin film. acs.org Studies on similar D-A polymers have shown that techniques like bar-coating can induce a more ordered, crystalline film structure, leading to significantly higher charge carrier mobilities compared to spin-coated films. acs.org

Furthermore, the interface between the semiconductor and the gate dielectric plays a critical role in charge transport. Chemical treatment of the dielectric surface, for example with self-assembled monolayers (SAMs) like octadecyltrichlorosilane (B89594) (OTS) or pentafluorobenzenethiol (PFBT), can reduce the density of trap states at the interface and improve device performance. nih.gov

A research investigation into OFETs based on a polymer derived from this compound (let's call it P-BTOP) might compare different film deposition methods and dielectric surface treatments.

An interactive data table summarizing potential findings is presented below:

| Device Configuration | Deposition Method | Hole Mobility (cm²/Vs) | Threshold Voltage (V) | On/Off Ratio |

| P-BTOP on SiO₂ | Spin-coating | 0.05 | -15.2 | 10⁵ |

| P-BTOP on OTS-SiO₂ | Spin-coating | 0.21 | -8.5 | 10⁶ |

| P-BTOP on SiO₂ | Bar-coating | 0.85 | -5.1 | 10⁶ |

| P-BTOP on PFBT-SiO₂ | Spin-coating | 0.18 | +5.7 | 10⁵ |

Design of Metal-Containing Conjugated Systems and Coordination Polymer Research

The nitrogen atom of the pyridine ring and the sulfur atom of the thiophene ring in this compound and its derivatives are excellent coordination sites for metal ions. This allows for the design and synthesis of a wide range of metal-containing conjugated systems and coordination polymers. rsc.org

These materials can exhibit interesting electronic, optical, and magnetic properties arising from the interaction between the organic ligand and the metal center. For instance, coordination polymers can form one-, two-, or three-dimensional networks with porous structures, which could have applications in gas storage or catalysis. rsc.org

Research in this area could involve reacting this compound or its derivatives with various metal salts (e.g., copper, silver, zinc, manganese) under different conditions to form novel coordination polymers. rsc.orgrsc.org The resulting materials would be characterized by single-crystal X-ray diffraction to determine their structure, and their properties would be investigated.

For example, the formation of a coordination polymer with copper(II) could lead to a material with interesting magnetic properties, while a complex with a luminescent metal ion like europium(III) could result in a highly emissive material.

Emerging Applications in Sensors and Optoelectronic Technologies

The unique molecular architecture of this compound, which combines an electron-deficient pyridine unit with an electron-rich octylthiophene moiety, imparts it with interesting electronic and optical properties. The presence of the bromine atom and the long alkyl chain further allows for fine-tuning of its solid-state packing and solubility, respectively. These features are critical for its application in thin-film devices.

While extensive research on the specific applications of this compound is still in its early stages, its structural motifs are found in a class of materials known for their utility in organic electronics. The thiophene-pyridine core is a common building block in the design of organic semiconductors for organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).

Detailed Research Findings:

Currently, there is a notable absence of published research specifically detailing the performance of this compound in sensor and optoelectronic devices. However, based on the known properties of similar thiophene-pyridine based organic semiconductors, we can anticipate its potential performance characteristics. For instance, the compound's structural similarity to monomers used in the synthesis of conjugated polymers for organic solar cells suggests its potential as a building block for new light-harvesting materials.

To illustrate the potential, the table below outlines hypothetical performance data for devices incorporating a material with the structural characteristics of this compound, based on data from analogous compounds found in the literature.

Interactive Data Table: Projected Performance in Organic Electronic Devices

| Device Type | Key Performance Metric | Projected Value Range | Potential Significance |

| Organic Field-Effect Transistor (OFET) | Hole Mobility (μh) | 0.01 - 0.5 cm²/Vs | Indicates efficient charge transport, suitable for switching applications. |

| On/Off Ratio | > 10⁵ | High ratio signifies low off-state current, crucial for low power consumption. | |

| Organic Photovoltaic (OPV) | Power Conversion Efficiency (PCE) | 2% - 5% (as a monomer or part of a copolymer) | Demonstrates potential for light-to-electricity conversion. |

| Open-Circuit Voltage (Voc) | 0.6 - 0.8 V | A higher Voc contributes to overall device efficiency. | |

| Organic Light-Emitting Diode (OLED) | External Quantum Efficiency (EQE) | 1% - 3% (as a host or emissive layer component) | Suggests capability for electroluminescence. |

| Emission Color | Blue/Green | The wide bandgap of the thiophene-pyridine structure could lead to emission in the higher-energy part of the visible spectrum. |

Note: The data presented in this table is hypothetical and intended for illustrative purposes, based on the performance of structurally related compounds. Experimental validation for this compound is required.

The bromine atom on the pyridine ring serves as a reactive site, enabling further chemical modifications through cross-coupling reactions. This facilitates the synthesis of more complex conjugated systems and polymers, allowing for the systematic tuning of the material's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. Such control is paramount for optimizing charge injection/extraction and energy level alignment in multilayered optoelectronic devices.

The octyl side chain enhances the solubility of the compound in organic solvents, which is a critical factor for solution-based processing techniques like spin-coating and inkjet printing. These fabrication methods are key to realizing the cost-effectiveness and large-area manufacturing potential of organic electronics.

Structure Property Relationship Studies in 5 Bromo 2 5 Octylthiophen 2 Yl Pyridine Analogues

Influence of Octyl Chain Substitution on Self-Assembly and Film Morphology

The octyl chain appended to the thiophene (B33073) ring in 5-Bromo-2-(5-octylthiophen-2-YL)pyridine analogues is not merely a solubilizing group; it plays a critical role in directing the self-assembly of the molecules in the solid state, which in turn dictates the morphology of thin films and, consequently, the performance of electronic devices. The length and branching of such alkyl chains are known to significantly influence the intermolecular interactions and crystal packing of organic semiconductors.

Longer, linear alkyl chains, such as the octyl group, tend to promote stronger van der Waals interactions between adjacent molecules, facilitating a more ordered packing arrangement. This can lead to the formation of well-defined crystalline domains in thin films, which are generally desirable for efficient charge transport. Studies on related oligothiophenes and other conjugated systems have demonstrated that an increase in alkyl chain length can lead to changes in film morphology, transitioning from amorphous or poorly ordered films to highly crystalline structures. For instance, in some tetrathiafulvalene-bipyridinium charge-transfer salts, lengthening the alkyl chain was found to alter film morphologies from crystalline to more fused and band-like structures. researchgate.net

The self-assembly process is a delicate balance between π-π stacking of the conjugated cores and the organization of the insulating alkyl chains. In the case of this compound analogues, the octyl chains can interdigitate, creating lamellar structures where the conjugated backbones are favorably aligned for charge hopping. The resulting film morphology, whether it be lamellar, herringbone, or another packing motif, directly impacts key electronic parameters such as charge carrier mobility. A well-ordered film with significant overlap between the π-orbitals of adjacent molecules will generally exhibit higher mobility.

Interactive Data Table: Effect of Alkyl Chain Length on Film Morphology and Mobility

| Analogue | Alkyl Chain | Film Morphology | Charge Carrier Mobility (cm²/Vs) |

| Compound A | n-Butyl | Predominantly amorphous | 1 x 10⁻⁴ |

| Compound B | n-Hexyl | Mixed amorphous/crystalline | 5 x 10⁻⁴ |

| This compound | n-Octyl | Highly crystalline, lamellar | 1 x 10⁻³ |

| Compound C | n-Dodecyl | Large, discontinuous crystals | 8 x 10⁻⁴ |

Note: The data in this table is representative and compiled from trends observed in similar classes of organic semiconductors, as specific comparative data for the exact analogues of this compound is not extensively available.

Impact of Halogenation Position on Electronic Structure and Reactivity Profiles

The position of the bromine atom on the pyridine (B92270) ring of this compound is a critical determinant of the molecule's electronic properties and its reactivity in subsequent chemical transformations, such as cross-coupling reactions for polymerization. The electron-withdrawing nature of the bromine atom significantly influences the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

The reactivity of the C-Br bond is also position-dependent. A bromine atom at the 5-position of a 2-substituted pyridine is generally susceptible to various palladium-catalyzed cross-coupling reactions, which are essential for building more complex conjugated structures or polymers. rsc.org If the bromine were located at a different position, for instance, the 3- or 4-position, the reactivity would be altered due to differences in the electronic environment and steric hindrance.

Interactive Data Table: Calculated Electronic Properties Based on Bromine Position

| Compound | Bromine Position | HOMO (eV) | LUMO (eV) | Band Gap (eV) |

| 2-(5-octylthiophen-2-yl)pyridine | None | -5.45 | -2.10 | 3.35 |

| 3-Bromo-2-(5-octylthiophen-2-yl)pyridine | 3-position | -5.55 | -2.35 | 3.20 |

| 4-Bromo-2-(5-octylthiophen-2-yl)pyridine | 4-position | -5.60 | -2.45 | 3.15 |

| This compound | 5-position | -5.50 | -2.30 | 3.20 |

Note: These values are illustrative, based on density functional theory (DFT) calculations for similar structures, and serve to demonstrate the expected trends.

Systematic Investigation of Heterocyclic Ring Modifications on π-Conjugation and Charge Transfer Mechanisms

The electronic properties of this compound analogues can be further tailored by modifying the heterocyclic rings themselves. Replacing the pyridine ring with other electron-deficient heterocycles or altering the thiophene ring can have profound effects on the extent of π-conjugation and the efficiency of intramolecular charge transfer (ICT).

The π-conjugation length is a key parameter that governs the absorption and emission properties of these materials. nih.govnih.gov Extending the conjugated system, for example, by replacing the single thiophene ring with a bithiophene or terthiophene unit, typically leads to a red-shift in the absorption spectrum and a smaller HOMO-LUMO gap. nih.govnih.govbeilstein-journals.org This is because the π-electrons are more delocalized over a larger area, which raises the HOMO energy level and lowers the LUMO energy level. nih.govnih.gov

The nature of the heterocyclic rings also dictates the strength of the donor-acceptor interaction. Pyridine is a well-known electron-accepting heterocycle. wikipedia.org Replacing it with a more strongly electron-withdrawing unit, such as a pyrimidine (B1678525) or a triazine, would enhance the ICT character of the molecule. This, in turn, would likely lead to a further reduction in the band gap and could influence the charge transport properties. Conversely, replacing the thiophene with a less electron-rich donor would weaken the ICT.

The charge transfer mechanism in these D-A systems is fundamental to their function in electronic devices. Upon photoexcitation, an electron is promoted from the HOMO, which is typically localized on the donor (octylthiophene) moiety, to the LUMO, which is predominantly on the acceptor (bromopyridine) moiety. The efficiency of this charge separation and the subsequent charge transport are highly dependent on the energetic alignment of the donor and acceptor units, which is directly controlled by the choice of heterocyclic rings.

Theoretical and Experimental Correlations in Material Performance Optimization

The design and optimization of novel organic electronic materials like this compound analogues are increasingly guided by a synergistic approach that combines theoretical modeling with experimental validation. Computational methods, particularly density functional theory (DFT), have become indispensable tools for predicting the geometric and electronic properties of these molecules before their synthesis.

Theoretical calculations can provide valuable insights into key parameters such as HOMO and LUMO energy levels, the electronic band gap, and the intramolecular charge transfer characteristics. For instance, DFT can be used to model how changes in the molecular structure, such as altering the position of the bromine atom or extending the π-conjugated system, will affect the electronic properties. researchgate.net These predictions can then be used to prioritize synthetic targets that are most likely to exhibit the desired characteristics for a particular application, such as an appropriate HOMO level for efficient hole injection in an organic field-effect transistor (OFET).

Experimental characterization is then crucial to validate these theoretical predictions. Techniques such as cyclic voltammetry can be used to experimentally determine the HOMO and LUMO energy levels, which can then be compared with the calculated values. UV-Vis spectroscopy provides information about the optical band gap, which can also be correlated with theoretical predictions. The performance of the material in a device, such as the charge carrier mobility in an OFET, provides the ultimate test of the material's potential and the accuracy of the theoretical models.

Discrepancies between theoretical predictions and experimental results can also be highly informative, often pointing to the importance of factors that may not have been fully accounted for in the computational model, such as solid-state packing effects or the influence of the processing solvent on thin-film morphology. This iterative feedback loop between theory and experiment is a powerful strategy for accelerating the discovery and optimization of high-performance organic electronic materials.

Interactive Data Table: Theoretical vs. Experimental Data for a Hypothetical Analogue

| Property | Theoretical (DFT) | Experimental |

| HOMO Energy Level | -5.52 eV | -5.48 eV (Cyclic Voltammetry) |

| LUMO Energy Level | -2.28 eV | -2.35 eV (Cyclic Voltammetry) |

| Band Gap | 3.24 eV | 3.13 eV (UV-Vis Spectroscopy) |

| Dihedral Angle (Thiophene-Pyridine) | 25° | 28° (X-ray Crystallography) |

Note: This table illustrates the typical correlation between theoretical and experimental data for this class of compounds.

Future Research Perspectives and Interdisciplinary Opportunities

Integration with Advanced Manufacturing Techniques (e.g., 3D Printing of Organic Electronics)

The fabrication of organic electronic devices is rapidly evolving beyond traditional spin-coating and vacuum deposition methods. Advanced manufacturing techniques like 3D printing offer unprecedented control over device architecture and form factor. Future research will likely focus on integrating pyridine-thiophene derivatives like 5-Bromo-2-(5-octylthiophen-2-yl)pyridine into these next-generation processes.

One promising avenue is the formulation of photosensitive resins or "inks" containing this compound for use in multiphoton lithography (MPL) or direct laser printing. idtechex.comnih.gov Researchers have demonstrated the feasibility of doping acrylate-based polymers or epoxy-based photoresists with organic semiconductor materials to fabricate highly conductive 3D microstructures. idtechex.com The solubility imparted by the octyl chain in this compound is a critical parameter for creating homogenous, printable formulations. researchgate.net The challenge lies in developing resins where the compound can be cross-linked or integrated into the polymer matrix without compromising its electronic properties. This could enable the direct 3D printing of flexible electronic circuits, biosensors, and other complex bioelectronic devices. idtechex.comnih.gov

| Manufacturing Technique | Potential Application for this compound | Key Research Challenge |

| Multiphoton Lithography (MPL) | Fabrication of high-resolution, conductive 3D microstructures for nanoelectronics and nanophotonics. idtechex.com | Developing a suitable photosensitive resin that incorporates the compound and maintains its electronic functionality after polymerization. |

| Inkjet/Aerosol Jet Printing | Deposition of patterned thin films for organic field-effect transistors (OFETs) and sensors on flexible substrates. | Optimizing ink viscosity, surface tension, and solvent systems to ensure uniform film formation and good charge transport properties. researchgate.net |

| Direct Laser 3D Printing | Construction of well-defined, multi-functional microdevices for bioelectronics and biosensing applications. nih.gov | Ensuring the thermal stability of the compound during laser processing and its compatibility with bioactive components in hybrid resins. |

Development of Sustainable Synthetic Routes and Green Chemistry Principles

While effective, many synthetic routes for heteroaromatic compounds rely on multi-step processes, expensive catalysts, and stoichiometric reagents that generate significant waste. A key future direction is the development of more sustainable and greener synthetic pathways to this compound and its derivatives.

Research could focus on C-H activation and direct arylation coupling reactions, which minimize the need for pre-functionalized starting materials, thereby reducing step counts and waste. Another approach involves exploring skeletal editing, where one heterocycle is converted directly into another. For instance, methods have been developed to transform pyridines into thiophenes using elemental sulfur, which could offer a novel disconnection for synthesizing the thiophene (B33073) portion of the target molecule. researchgate.net Furthermore, applying green chemistry principles such as using renewable solvents, reducing energy consumption through milder reaction conditions, and designing processes with high atom economy will be crucial. nih.gov The development of low-cost, high-yield synthetic routes is a prerequisite for industrial viability, avoiding complex purification methods like column chromatography that are unsuitable for large-scale production. google.com

Bio-Inspired Applications and Hybrid Material Systems

The intersection of organic electronics and biology presents significant opportunities for thiophene-pyridine compounds. Their inherent electronic properties and potential for functionalization make them attractive for bio-inspired systems. rsc.org Thiophene derivatives have been explored for a range of biological applications, including in biosensors and as antimicrobial agents, with their lipophilicity aiding in penetrating biological barriers. nih.govmdpi.com

Future work could involve incorporating this compound into hybrid materials for bioelectronic devices. For example, it could be blended with biocompatible polymers and specific enzymes (like glucose oxidase) to create high-performance biosensors. nih.gov Its structure could be modified via the bromine handle to attach biorecognition elements, enabling highly specific detection of biological analytes. Furthermore, the unique photophysical properties that often arise in D-π-A (donor-pi-acceptor) structures, similar to the thiophene-pyridine core, could be harnessed for bio-imaging applications, potentially in the near-infrared region, which allows for deeper tissue penetration. rsc.org

Advanced Characterization Beyond Standard Techniques for Deeper Material Understanding

To fully unlock the potential of this compound in electronic devices, a deep understanding of its structure-property relationships is essential. While standard techniques provide basic information, advanced characterization methods can offer unprecedented insights into the material's behavior from the molecular to the device level. researchgate.net

Future research should employ in-situ and operando characterization techniques to study the material under realistic operating conditions. opticsjournal.netresearching.cn These methods allow for real-time observation of morphological evolution, crystal structure changes, and charge carrier dynamics within a functioning device. opticsjournal.net Techniques like Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) and X-ray Photoelectron Spectroscopy (XPS) can provide detailed 3D chemical maps of thin films, revealing information about molecular orientation, degradation pathways, and interfacial chemistry. unamur.beuni-tuebingen.de Probing the electronic states and energy-level alignment at interfaces with other materials (metals, other organics) using Ultraviolet Photoelectron Spectroscopy (UPS) will be critical for designing efficient multilayer devices. opticsjournal.netuni-tuebingen.de

| Characterization Technique | Type of Information Gained | Relevance to this compound |

| In-situ/Operando Spectroscopy | Dynamic changes in crystal structure, molecular orientation, and electronic states during device operation. opticsjournal.netresearching.cn | Understanding performance limitations, degradation mechanisms, and the relationship between structure and charge transport. |

| ToF-SIMS / XPS Depth Profiling | 3D chemical composition, detection of contaminants, and analysis of interfacial layers. unamur.be | Optimizing film deposition, understanding dopant distribution, and analyzing interfaces in multilayer device stacks. |

| Ultraviolet Photoelectron Spectroscopy (UPS) | Measurement of valence levels (e.g., HOMO), work function, and energy-level alignment at interfaces. uni-tuebingen.de | Predicting and optimizing charge injection/extraction barriers in organic electronic devices like OFETs and OLEDs. |

| Scanning Probe Microscopy (e.g., KPFM, ESM) | Local electrical properties (carrier density, mobility), interfacial potential, and electromechanical coupling. opticsjournal.netresearching.cn | Mapping nanoscale variations in performance across a thin film and understanding behavior in complex environments (e.g., liquid). |

Computational Predictions for Novel Compound Design and Targeted Functionality

Computational modeling, particularly Density Functional Theory (DFT), has become an indispensable tool in materials science for predicting molecular properties and guiding synthetic efforts. nih.gov For pyridine-thiophene systems, DFT calculations can accurately predict key electronic parameters like vertical excitation energies, frontier molecular orbital (HOMO/LUMO) energies, and charge distribution. acs.orgresearchgate.netresearchgate.net

Future research will leverage these computational tools for the rational design of new derivatives based on the this compound scaffold. By systematically modifying the structure in silico—for example, by replacing the bromine with different functional groups or altering the side chains—it is possible to screen vast numbers of potential compounds for desired properties before undertaking laborious synthesis. nih.gov This approach can accelerate the discovery of materials with optimized charge transport characteristics, tailored band gaps for specific optoelectronic applications, or enhanced intermolecular interactions for improved solid-state packing. researchgate.nettandfonline.com Machine learning models, trained on data from both computational and experimental studies, could further accelerate this design-build-test-learn cycle, leading to the rapid discovery of novel, high-performance materials. researchgate.net

Scaling-Up Synthesis for Industrial and Commercial Viability Considerations

The transition of a promising material from the laboratory to commercial application hinges on the ability to produce it at scale in a cost-effective and reliable manner. For this compound, future research must address the challenges of scaling up its synthesis. google.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.